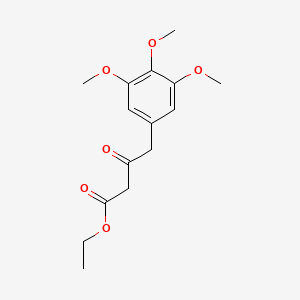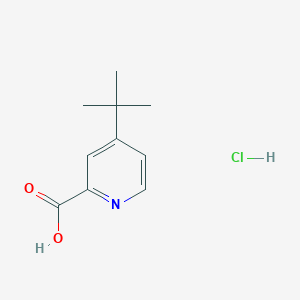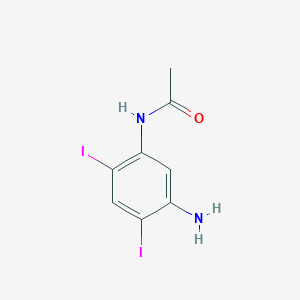
N-(5-amino-2,4-diiodo-phenyl)acetamide
Descripción general
Descripción
N-(5-amino-2,4-diiodo-phenyl)acetamide is a chemical compound with the CAS Number: 123765-81-1 . It has a molecular weight of 401.97 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8I2N2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 401.97 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Biogenic Amines in Fish: Roles in Intoxication, Spoilage, and Nitrosamine Formation
Biogenic amines in fish, including substances related to acetamide derivatives, play significant roles in food safety and spoilage. The study highlights how these amines, formed by decarboxylation of amino acids, are crucial in determining fish quality and safety. Histamine, cadaverine, and putrescine, in particular, have been implicated in food intoxication and spoilage, suggesting the importance of understanding these compounds' metabolic pathways and effects (Bulushi, Poole, Deeth, & Dykes, 2009).
Acetaminophen Metabolism and Related Genetic Differences
Research on acetaminophen metabolism reveals the complexity of metabolic pathways for acetanilide and phenacetic derivatives, which may share mechanistic pathways with N-(5-amino-2,4-diiodo-phenyl)acetamide. The study discusses genetic differences in metabolism that could influence the safety and efficacy of these compounds, highlighting the importance of pharmacogenetic profiles in understanding individual responses to these substances (Zhao & Pickering, 2011).
Environmental Protection by Adsorptive Elimination of Acetaminophen from Water
The removal of acetaminophen, a compound related to acetamide derivatives, from water is crucial for environmental protection. This review elaborates on adsorption techniques for removing such pollutants, emphasizing the mechanisms and efficiency of various adsorbents. The study underscores the environmental impact of these compounds and the importance of effective removal methods to prevent ecological damage (Igwegbe et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-amino-2,4-diiodophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2N2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGHJBRQBPKDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)N)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





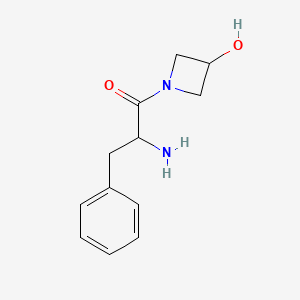
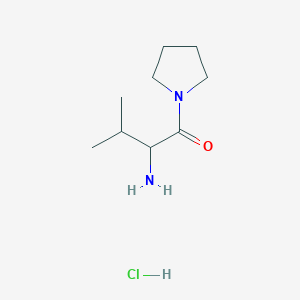


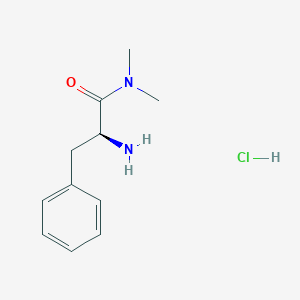
![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)




